
Quininic acid
Descripción general
Descripción
Es un sólido incoloro que se puede extraer de fuentes vegetales como la corteza de la quina, los granos de café y la corteza de Eucalyptus globulus . El ácido quínico está implicado en la acidez percibida del café y tiene diversas aplicaciones en las industrias farmacéutica y química.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido quínico se puede sintetizar mediante la hidrólisis del ácido clorogénico . El proceso involucra los siguientes pasos:
Hidrólisis del Ácido Clorogénico: El ácido clorogénico se hidroliza en condiciones ácidas o básicas para producir ácido quínico y ácido cafeico.
Purificación: El ácido quínico resultante se purifica mediante cristalización u otras técnicas de separación.
Métodos de Producción Industrial: La producción industrial de ácido quínico normalmente implica la extracción de fuentes naturales como la corteza de la quina y los granos de café . El proceso de extracción incluye:
Extracción: Los materiales vegetales se someten a extracción con solventes para aislar el ácido quínico.
Purificación: El ácido quínico extraído se purifica utilizando técnicas como cristalización, filtración y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido quínico experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes:
Oxidación: El ácido quínico se puede oxidar a ácido gálico utilizando agentes oxidantes como el permanganato de potasio.
Reducción: La reducción del ácido quínico puede producir diversas formas reducidas, dependiendo del agente reductor utilizado.
Sustitución: El ácido quínico puede experimentar reacciones de sustitución con diferentes nucleófilos, lo que lleva a la formación de diversos derivados.
Productos Principales:
Ácido Gálico: Formado mediante la oxidación del ácido quínico.
Diversos Derivados: Formado a través de reacciones de sustitución con diferentes nucleófilos.
Aplicaciones Científicas De Investigación
El ácido quínico tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El ácido quínico ejerce sus efectos a través de diversos objetivos y vías moleculares:
Inhibición Enzimática: El ácido quínico puede inhibir ciertas enzimas involucradas en vías metabólicas.
Interacción con Receptores: Interactúa con receptores específicos, modulando su actividad y provocando diversos efectos fisiológicos.
Reacciones Redox: El ácido quínico participa en reacciones redox, influyendo en los niveles de estrés oxidativo celular.
Comparación Con Compuestos Similares
El ácido quínico es similar a otros ciclitoles y ácidos carboxílicos, pero tiene propiedades únicas que lo distinguen:
Ácido Shikímico: Un pariente cercano del ácido quínico, involucrado en la biosíntesis de aminoácidos aromáticos.
Ácido Gálico: Formado mediante la oxidación del ácido quínico, con distintas propiedades antioxidantes.
Ácido Clorogénico: Un precursor del ácido quínico, comúnmente encontrado en los granos de café.
Singularidad: El papel único del ácido quínico en la acidez percibida del café y sus aplicaciones en la síntesis de fármacos antivirales destacan sus propiedades distintivas e importancia en diversos campos .
Propiedades
IUPAC Name |
6-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLFLUJXWKXUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70323339 | |
| Record name | Quininic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-68-0 | |
| Record name | Quininic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quininic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quininic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quininic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUININIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of quininic acid?
A1: this compound has the molecular formula C7H12O6 and a molecular weight of 192.17 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't explicitly provided in the provided research, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) have been used to identify and quantify this compound in various plant extracts. [, , , ]
Q3: What are the main sources of this compound?
A3: this compound is primarily found in various plant sources. It's been identified as a major organic acid in the phloem sap of the Broussonetia papyrifera tree. [, ] It's also found in significant amounts in lingonberries, grapefruit micro- and nanovesicles, and Chinese bayberry juice. [, , ] Additionally, it's present in varying quantities in other fruits like kiwifruit, apples, and mangoes. [, , ]
Q4: Does the concentration of this compound vary seasonally in plants?
A4: Yes, research on the Broussonetia papyrifera tree indicates that the concentration of this compound in its phloem sap fluctuates throughout the year. The highest content was observed in March. [, ]
Q5: Does this compound exhibit any biological activities?
A5: While specific mechanisms of action aren't detailed in the provided research, this compound is found alongside other bioactive compounds in various plant extracts. These extracts have demonstrated potential in several areas:
- Antioxidant activity: Lingonberry extract, rich in this compound and other phenolic compounds, exhibits potent antioxidant properties. [] Similarly, Ixiolirion tataricum extracts, with notable this compound content, show promising antioxidant activity in various assays. []
- Anti-cancer activity: Grapefruit-derived micro- and nanovesicles, containing this compound, have shown selective inhibitory effects on cancer cell proliferation in lung, skin, and breast cancer cell lines. []
- Anti-hyperglycemic activity: Ethanol extracts of the wild mushroom Lactarius deliciosus, containing this compound, have shown inhibitory effects against α-amylase and α-glucosidase, suggesting potential anti-hyperglycemic properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


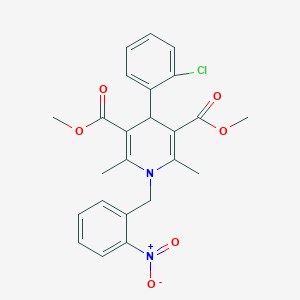
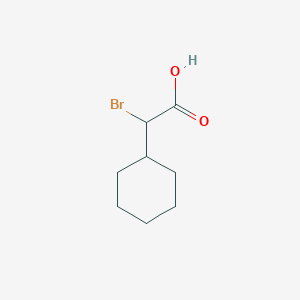
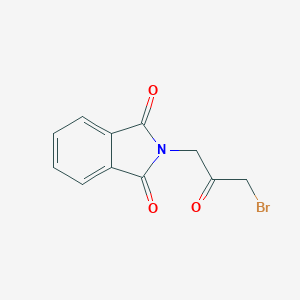
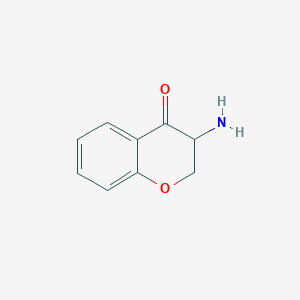

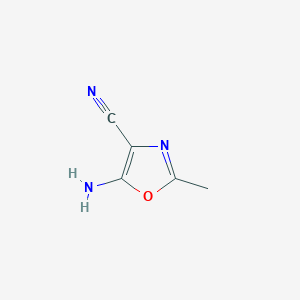
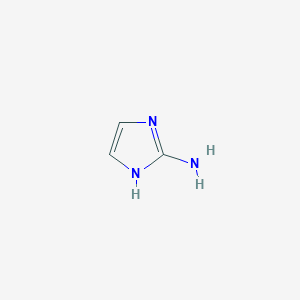
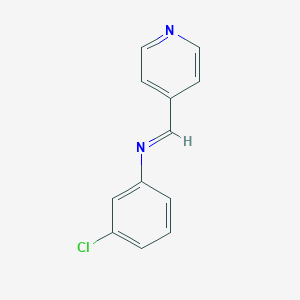
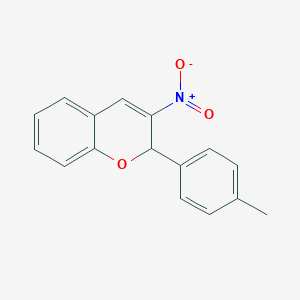

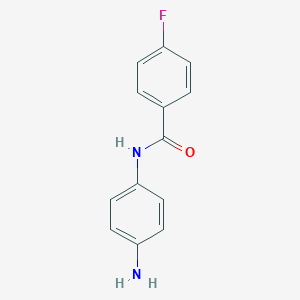
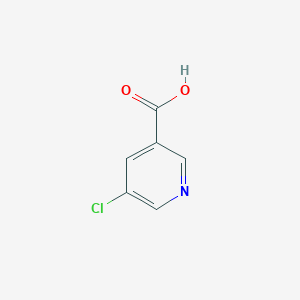
![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)

